molecular formula C18H11Cl2FN2S B11572081 2-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

2-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11572081
M. Wt: 377.3 g/mol
InChI Key: NUMQPRVLLUMPOV-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate aldehydes and ketones under specific conditions. One common method involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using POCl3 and DMF in chloroform at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones under microwave activation .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole stands out due to its unique combination of substituents, which enhance its biological activity and selectivity. The presence of both dichlorophenyl and fluorophenyl groups contributes to its potent anticancer and antimicrobial properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H11Cl2FN2S

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H11Cl2FN2S/c19-13-4-1-12(16(20)8-13)7-15-9-23-10-17(22-18(23)24-15)11-2-5-14(21)6-3-11/h1-6,8-10H,7H2

InChI Key

NUMQPRVLLUMPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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